Cas no 22554-70-7 (2,3,4,6-Tetra-O-acetyl-a-D-galactopyranose)
2,3,4,6-Tetra-O-acetyl-a-D-galactopyranose Chemical and Physical Properties
Names and Identifiers
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- a-D-Galactopyranose,2,3,4,6-tetraacetate
- 2,3,4,6-TETRA-O-ACETYL-A-D-GALACTOPYRANOSE
- 2,3,4,6-tetra-O-acetyl-D-gluco-pyranose
- 2,3,4,6-tetra-O-acetyl-glucopyranose
- AG-E-64456
- CTK8F3721
- D-glucopyranose-2,3,4,6-tetraacetate
- Galactopyranose,2,3,4,6-tetraacetate, a-D- (8CI)
- SureCN133581
- tetraAc-Glu-OH
- DTXSID30451925
- [(2R,3S,4S,5R,6S)-3,4,5-triacetyloxy-6-hydroxyoxan-2-yl]methyl acetate
- 22554-70-7
- SCHEMBL133581
- 2,3,4,6-tetra-O-acetyl-alpha-D-galactose
- [(2R, 3S, 4S, 5R, 6S)-3, 4, 5-triacetyloxy-6-hydroxyoxan-2-yl]methyl acetate
- IEOLRPPTIGNUNP-HTOAHKCRSA-N
- 2,3,4,6-Tetra-O-acetyl-a-D-galactopyranose
-
- Inchi: 1S/C14H20O10/c1-6(15)20-5-10-11(21-7(2)16)12(22-8(3)17)13(14(19)24-10)23-9(4)18/h10-14,19H,5H2,1-4H3/t10-,11+,12+,13-,14+/m1/s1
- InChI Key: IEOLRPPTIGNUNP-HTOAHKCRSA-N
- SMILES: O1[C@@H]([C@@H]([C@H]([C@H]([C@H]1COC(C)=O)OC(C)=O)OC(C)=O)OC(C)=O)O
Computed Properties
- Exact Mass: 348.10564683g/mol
- Monoisotopic Mass: 348.10564683g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 10
- Heavy Atom Count: 24
- Rotatable Bond Count: 9
- Complexity: 502
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 5
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 0.1
- Topological Polar Surface Area: 135Ų
Experimental Properties
- PSA: 134.66000
- LogP: -0.93820
2,3,4,6-Tetra-O-acetyl-a-D-galactopyranose Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| TRC | T207185-50mg |
2,3,4,6-Tetra-O-acetyl-a-D-galactopyranose |
22554-70-7 | 50mg |
$ 110.00 | 2022-06-03 | ||
| TRC | T207185-100mg |
2,3,4,6-Tetra-O-acetyl-a-D-galactopyranose |
22554-70-7 | 100mg |
$ 180.00 | 2022-06-03 | ||
| TRC | T207185-250mg |
2,3,4,6-Tetra-O-acetyl-a-D-galactopyranose |
22554-70-7 | 250mg |
$ 355.00 | 2022-06-03 | ||
| Biosynth | MT05132-250 mg |
2,3,4,6-Tetra-O-acetyl-a-D-galactopyranose |
22554-70-7 | 250MG |
$121.28 | 2023-01-03 | ||
| Biosynth | MT05132-500 mg |
2,3,4,6-Tetra-O-acetyl-a-D-galactopyranose |
22554-70-7 | 500MG |
$213.68 | 2023-01-03 | ||
| Biosynth | MT05132-1000 mg |
2,3,4,6-Tetra-O-acetyl-a-D-galactopyranose |
22554-70-7 | 1g |
$388.08 | 2023-01-03 |
2,3,4,6-Tetra-O-acetyl-a-D-galactopyranose Related Literature
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Eunhak Lim,Jiyoung Heo,Seong Keun Kim Nanoscale, 2019,11, 11369-11378
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Stephen P. Fletcher,Richard B. C. Jagt,Ben L. Feringa Chem. Commun., 2007, 2578-2580
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Haitao Li,Yu Pan,Zhizhi Wang,Shan Chen,Ruixin Guo,Jianqiu Chen RSC Adv., 2015,5, 100775-100782
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Siquan Zhang,Shengyao Wang,Liping Guo,Hao Chen,Bien Tan,Shangbin Jin J. Mater. Chem. C, 2020,8, 192-200
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Chengbin Yang,Hing Lun Tsang,Pui Man Lau,Ken-Tye Yong,Ho Pui Ho,Siu Kai Kong Analyst, 2017,142, 3579-3587
Additional information on 2,3,4,6-Tetra-O-acetyl-a-D-galactopyranose
Compound CAS No. 22554-70-7: a-D-Galactopyranose, 2,3,4,6-Tetraacetate
The compound with CAS No. 22554-70-7, known as a-D-Galactopyranose, 2,3,4,6-tetraacetate, is a derivative of a-D-Galactopyranose, a naturally occurring sugar. This compound is characterized by the presence of four acetyl groups attached to the hydroxyl groups at positions 2, 3, 4, and 6 of the galactopyranose ring. The acetylation of these hydroxyl groups not only modifies the physical and chemical properties of the sugar but also opens up new avenues for its application in various fields such as carbohydrate chemistry, biochemistry, and pharmaceuticals.
a-D-Galactopyranose is a six-membered cyclic hemiacetal derivative of galactose, which is one of the essential monosaccharides found in nature. The acetylation at multiple positions in a-D-Galactopyranose, 2,3,4,6-tetraacetate significantly alters its reactivity and solubility. This makes it a valuable tool in studying sugar metabolism, glycosylation processes, and enzyme kinetics. Recent studies have highlighted the role of such modified sugars in understanding the intricate mechanisms of glycan recognition by proteins and enzymes.
The synthesis of a-D-Galactopyranose, 2,3,4,6-tetraacetate typically involves the protection of hydroxyl groups using acetylating agents such as acetic anhydride under specific reaction conditions. This process ensures that all four hydroxyl groups are efficiently acetylated without affecting other functional groups present in the molecule. The resulting compound is stable and can be stored for extended periods under appropriate conditions.
In terms of applications, a-D-Galactopyranose derivatives are widely used in the field of glycobiology to study carbohydrate-protein interactions. For instance, they serve as excellent substrates for glycosidases and glycosyltransferases assays. Recent advancements in this area have leveraged these derivatives to develop novel inhibitors for enzymes involved in glycan biosynthesis.
Moreover, a-D-Galactopyranose derivatives are employed in the synthesis of complex carbohydrates and glycoconjugates. These compounds are crucial for understanding the structure-function relationships in glycans and their role in cellular recognition processes. For example, researchers have utilized these derivatives to synthesize glycolipids and glycoproteins that mimic natural structures.
Recent studies have also explored the potential of a-D-Galactopyranose derivatives in drug delivery systems. The acetylation pattern can be tailored to modulate the pharmacokinetic properties of drugs by controlling their absorption and distribution in vivo. This has led to innovative approaches in designing targeted drug delivery systems that exploit carbohydrate-based ligands for specific receptor interactions.
In conclusion, a-D-Galactopyranose, 2,3,4,6-tetraacetate (CAS No. 22554-70-7) is a versatile compound with significant applications across multiple disciplines. Its unique chemical structure and functional properties make it an invaluable tool for advancing our understanding of carbohydrate chemistry and biology while paving the way for novel therapeutic interventions.
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